molecular formula C16H11ClO B6381401 2-Chloro-5-(naphthalen-2-yl)phenol, 95% CAS No. 1261955-90-1

2-Chloro-5-(naphthalen-2-yl)phenol, 95%

Cat. No. B6381401
CAS RN: 1261955-90-1
M. Wt: 254.71 g/mol
InChI Key: YVWWSSYASZDALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(naphthalen-2-yl)phenol, 95% (2CNP95) is a synthetic compound that has been studied for its potential applications in various scientific research fields. 2CNP95 is an aromatic compound, classified as a phenol, which is a type of organic compound that contains a hydroxyl group bonded to an aromatic hydrocarbon. 2CNP95 is a relatively stable compound with a boiling point of 252-253°C and a melting point of 91-93°C. It has a low solubility in water and is insoluble in most organic solvents.

Scientific Research Applications

2-Chloro-5-(naphthalen-2-yl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of novel compounds, such as 2-chloro-3-hydroxy-5-naphthalen-2-yl phenol, which has potential applications in the field of drug discovery. 2-Chloro-5-(naphthalen-2-yl)phenol, 95% has also been studied for its potential applications in the field of nanotechnology, as it has been used in the synthesis of nanostructured materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(naphthalen-2-yl)phenol, 95% is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition could potentially lead to the modulation of certain biochemical pathways and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(naphthalen-2-yl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which could potentially lead to the modulation of certain biochemical pathways and physiological effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(naphthalen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound with a low solubility in water and is insoluble in most organic solvents, making it easy to handle and store. Additionally, it can be synthesized through a variety of methods, making it a versatile compound for use in various laboratory experiments. However, 2-Chloro-5-(naphthalen-2-yl)phenol, 95% also has certain limitations. It is not well understood, so it is difficult to predict the biochemical and physiological effects of the compound. Additionally, the compound is not widely available, so it may be difficult to obtain for use in laboratory experiments.

Future Directions

Despite the limited understanding of 2-Chloro-5-(naphthalen-2-yl)phenol, 95%, there are several potential future directions for research. First, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of 2-Chloro-5-(naphthalen-2-yl)phenol, 95% in the field of drug discovery and nanotechnology. Finally, research could be done to develop methods for synthesizing 2-Chloro-5-(naphthalen-2-yl)phenol, 95% on a larger scale, making it more widely available for use in laboratory experiments.

Synthesis Methods

2-Chloro-5-(naphthalen-2-yl)phenol, 95% can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which is a nucleophilic substitution reaction in which an alkyl halide is reacted with an alcohol in the presence of a base. The reaction takes place in an aqueous medium, and the product of the reaction is an ether. Other methods of synthesis include the Friedel-Crafts alkylation reaction and the Grignard reaction.

properties

IUPAC Name

2-chloro-5-naphthalen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO/c17-15-8-7-14(10-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWWSSYASZDALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686012
Record name 2-Chloro-5-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(naphthalen-2-YL)phenol

CAS RN

1261955-90-1
Record name 2-Chloro-5-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.